molecular formula C18H14N2 B14414308 Propanedinitrile, [bis(4-methylphenyl)methylene]- CAS No. 82074-10-0

Propanedinitrile, [bis(4-methylphenyl)methylene]-

Cat. No.: B14414308
CAS No.: 82074-10-0
M. Wt: 258.3 g/mol
InChI Key: PCOLLFCUIBQUOA-UHFFFAOYSA-N
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Description

Propanedinitrile, [bis(4-methylphenyl)methylene]- is an organic compound with the molecular formula C18H14N2. This compound is characterized by the presence of two nitrile groups attached to a central carbon atom, which is further bonded to two 4-methylphenyl groups. It is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, [bis(4-methylphenyl)methylene]- typically involves the reaction of malononitrile with 4-methylbenzaldehyde in the presence of a base. The reaction proceeds through a Knoevenagel condensation mechanism, where the base deprotonates the malononitrile, allowing it to react with the aldehyde to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common bases used in the reaction include piperidine or pyridine, and the reaction is typically carried out in a solvent such as ethanol or methanol.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, [bis(4-methylphenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of diamines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Propanedinitrile, [bis(4-methylphenyl)methylene]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Propanedinitrile, [bis(4-methylphenyl)methylene]- involves its interaction with various molecular targets. The nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The aromatic rings can also interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Malononitrile: A simpler compound with two nitrile groups attached to a central carbon atom.

    Benzylidenemalononitrile: Similar structure but with a benzylidene group instead of 4-methylphenyl groups.

Uniqueness

Propanedinitrile, [bis(4-methylphenyl)methylene]- is unique due to the presence of two 4-methylphenyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it valuable in various applications.

Properties

CAS No.

82074-10-0

Molecular Formula

C18H14N2

Molecular Weight

258.3 g/mol

IUPAC Name

2-[bis(4-methylphenyl)methylidene]propanedinitrile

InChI

InChI=1S/C18H14N2/c1-13-3-7-15(8-4-13)18(17(11-19)12-20)16-9-5-14(2)6-10-16/h3-10H,1-2H3

InChI Key

PCOLLFCUIBQUOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=C(C#N)C#N)C2=CC=C(C=C2)C

Origin of Product

United States

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